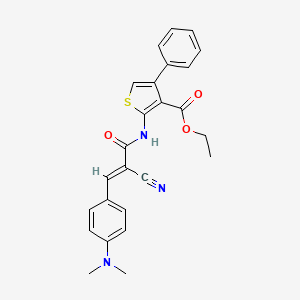

![molecular formula C17H21N3O5 B2891202 N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide CAS No. 825599-71-1](/img/structure/B2891202.png)

N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

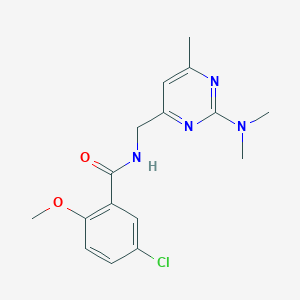

Synthesis and Chemical Characterization

A study by Ji‐Quan Wang et al. discusses the synthesis of a compound for potential use as a positron emission tomography (PET) tracer in imaging cancer tyrosine kinase. The research involves the preparation of a new tracer through nucleophilic substitution of a nitro-precursor, showcasing a methodology that could be related to the synthesis or functionalization of compounds like N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide (Wang et al., 2005).

Material Science and Coordination Chemistry

In the field of coordination chemistry, C. Ozer et al. synthesized and characterized N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives, focusing on their structural properties and potential applications in material science. This research underscores the importance of such compounds in developing materials with specific chemical and physical properties (Ozer et al., 2009).

Polymer Science and Smart Materials

Xue Jiang et al. explored the synthesis of a novel acrylamide monomer for creating homopolymers with tunable properties, such as lower critical solution temperature (LCST), which can be adjusted by pH and CO2. This type of research highlights the potential for using structurally similar compounds in developing smart materials that respond to environmental stimuli (Jiang et al., 2014).

Environmental Science and Pollution Control

Research on nitrile-functionalized tertiary amines, including compounds with diethylamino groups, by Sung Yun Hong et al., demonstrates their efficiency as SO2 absorbents. This study provides insights into the application of such compounds in environmental science, particularly in pollution control and gas absorption technologies (Hong et al., 2014).

Analytical and Sensor Technologies

The development of quick-response chemosensors for cyanide anions by Yanyan Shan et al. illustrates the application of nitro substituted chalcone derivatives in analytical chemistry. Such research indicates the role of similar compounds in crafting sensors that can detect specific ions or molecules with high sensitivity and selectivity (Shan et al., 2014).

Mechanism of Action

Target of Action

Similar compounds with diethylamino propyl groups have been shown to interact with various biological targets

Mode of Action

Compounds with similar structures have been shown to undergo reactions with acids to form salts and water . This suggests that the compound may interact with acidic components in the biological system, leading to changes in the system’s chemical balance .

Biochemical Pathways

Similar compounds have been shown to be involved in the formation of supramolecular structures . This suggests that the compound may influence the assembly and disassembly of macromolecular structures in the cell .

Pharmacokinetics

Similar compounds have been shown to be soluble in water , suggesting that this compound may also be water-soluble and could be distributed throughout the body via the bloodstream

Result of Action

Similar compounds have been shown to cause changes in the hydrophilic-hydrophobic balance of the system, leading to conformational rearrangements at the molecular level . This suggests that the compound may induce changes in the physical properties of the system, potentially affecting the function of proteins and other macromolecules .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, similar compounds have been shown to be flammable and may react with air to form explosive mixtures . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of heat, sparks, or flames

properties

IUPAC Name |

N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c1-3-19(4-2)9-5-8-18-16(21)14-11-12-10-13(20(23)24)6-7-15(12)25-17(14)22/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGLZILHZRXYDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2891122.png)

![5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891123.png)

![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2891124.png)

![[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2891128.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2891131.png)

![3-[[1-(9-Methylpurin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2891132.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2891133.png)

![2-(4-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2891137.png)